DSP-2230
Description
Neurophysiological Functions of Voltage-Gated Sodium Channels in Excitable Tissues
VGSCs are fundamental to many physiological processes, primarily through their role in electrical signaling.
The primary function of voltage-gated sodium channels is the initiation and propagation of action potentials. guidetopharmacology.orgacs.org In a resting neuron, the membrane potential is negative, and the VGSCs are in a closed or deactivated state. wikipedia.org Upon receiving a stimulus that depolarizes the membrane to a threshold level (around -55 mV in many neurons), these channels rapidly open. wikipedia.orgkenhub.com This opening, or activation, allows a swift influx of positively charged sodium ions into the cell, causing the rapid rising phase of the action potential, which can reach a peak of around +30 mV. wikipedia.org
Following this depolarization, the channels quickly transition to a non-conducting, inactivated state. wikipedia.orgacs.org This inactivation stops the sodium influx and allows the membrane potential to repolarize, aided by the opening of potassium channels. nih.gov The inactivation gate ensures the unidirectional propagation of the action potential and establishes a refractory period during which a new action potential cannot be initiated. wikipedia.org
The nine subtypes of VGSCs are expressed in a tissue-specific manner, which dictates their distinct physiological roles and makes them attractive targets for therapeutic intervention. acs.orgbiorxiv.org The distribution profile allows for the development of selective drugs that can target specific functions or pathologies with potentially fewer side effects.
| Nav Subtype | Gene | Primary Distribution | Key Function |
| Nav1.1 | SCN1A | Central Nervous System (CNS), Peripheral Nervous System (PNS) acs.orgphysiology.org | Neuronal excitability, particularly in inhibitory interneurons guidetopharmacology.org |
| Nav1.2 | SCN2A | Central Nervous System (CNS), especially in granule cells acs.orgnih.gov | Neuronal excitability acs.org |
| Nav1.3 | SCN3A | Central Nervous System (CNS), primarily during development acs.orgnih.gov | Neuronal development; re-expressed after nerve injury dovepress.com |
| Nav1.4 | SCN4A | Skeletal Muscle acs.org | Muscle contraction acs.org |
| Nav1.5 | SCN5A | Cardiac Muscle acs.org | Cardiac action potential upstroke acs.org |
| Nav1.6 | SCN8A | CNS and PNS acs.org | Spontaneous firing and bursting in certain neurons nih.gov |
| Nav1.7 | SCN9A | Peripheral Nervous System (PNS), specifically nociceptive (pain-sensing) neurons acs.orgphysiology.org | Sets the threshold for action potential firing in pain pathways pnas.org |
| Nav1.8 | SCN10A | Peripheral Nervous System (PNS), predominantly in sensory neurons acs.orgphysiology.orgmdpi.com | Contributes to the action potential upstroke in nociceptors, involved in inflammatory and neuropathic pain mdpi.comfrontiersin.org |
| Nav1.9 | SCN11A | Peripheral Nervous System (PNS), specifically in sensory neurons acs.orgphysiology.org | Regulates resting membrane potential and neuronal excitability, involved in cold sensation frontiersin.orgsumitomo-pharma.com |
Initiation and Propagation of Action Potentials
Pathophysiological Involvement of Voltage-Gated Sodium Channel Dysfunction
Given their critical roles, it is not surprising that mutations in the genes encoding VGSCs or alterations in their function can lead to a variety of diseases.
Inherited disorders caused by mutations in ion channel genes are known as "channelopathies". jci.org Sodium channelopathies can result in either a gain-of-function (increased channel activity) or loss-of-function (decreased channel activity), leading to a wide spectrum of clinical conditions affecting nerve and muscle tissues. oup.comfrontiersin.org
| Disorder | Affected Nav Subtype(s) | Gene | General Consequence |
| Epilepsy Syndromes (e.g., Dravet Syndrome, GEFS+) | Nav1.1, Nav1.2, Nav1.3, Nav1.6 | SCN1A, SCN2A, SCN3A, SCN8A | Altered neuronal excitability in the brain guidetopharmacology.orgjci.orgphysiology.org |
| Skeletal Muscle Disorders (e.g., Periodic Paralysis, Myotonia) | Nav1.4 | SCN4A | Impaired muscle contraction and relaxation acs.orgnih.govfrontiersin.org |
| Cardiac Arrhythmias (e.g., Long QT Syndrome, Brugada Syndrome) | Nav1.5 | SCN5A | Abnormal heart rhythm acs.orgoup.com |
| Inherited Pain Syndromes (e.g., Inherited Erythromelalgia, Paroxysmal Extreme Pain Disorder) | Nav1.7 | SCN9A | Hyperexcitability of pain-sensing neurons pnas.org |
Voltage-gated sodium channels, particularly the subtypes preferentially expressed in the peripheral nervous system (Nav1.7, Nav1.8, and Nav1.9), are crucial players in the signaling of pain. physiology.orgfrontiersin.org While acute pain is a protective physiological response, chronic pain is a maladaptive state often associated with sensitization of the nervous system. physiology.org Changes in the expression, localization, and biophysical properties of VGSCs are key mechanisms underlying this sensitization. dovepress.comfrontiersin.org For example, after nerve injury, the expression of certain Nav subtypes can increase, leading to a lower threshold for firing and spontaneous nerve activity. dovepress.commdpi.com
Neuropathic pain is a type of chronic pain caused by a lesion or disease affecting the somatosensory system. sumitomo-pharma.comnih.govphysiology.org It is a debilitating condition where VGSCs are strongly implicated. sumitomo-pharma.com The hyperexcitability of damaged and neighboring sensory neurons is a hallmark of neuropathic pain, and this is driven by alterations in sodium channel function. dovepress.commdpi.comnih.gov
The compound DSP-2230 (also known as ANP-230) is a selective, orally active inhibitor of voltage-gated sodium channels that is being developed for the treatment of neuropathic pain. sumitomo-pharma.comspringer.comhra.nhs.uk Research indicates that this compound targets the key sodium channel subtypes implicated in pain signaling. springer.comwikipedia.org It has been shown to inhibit Nav1.7, Nav1.8, and Nav1.9-derived sodium currents. medchemexpress.commedchemexpress.com A study reported its inhibitory concentrations (IC50) as follows:
Nav1.7: 7.1 µM
Nav1.8: 11.4 µM
Nav1.9: 6.7 µM medchemexpress.commedchemexpress.com
By blocking these specific channels, which are predominantly located in peripheral sensory neurons, this compound is expected to produce an analgesic effect by inhibiting the abnormal neuronal excitement that causes pain. sumitomo-pharma.comsumitomo-pharma.com This targeted approach holds the potential to alleviate neuropathic pain without causing the significant side effects on the central nervous and cardiovascular systems that are often associated with less selective sodium channel blockers. sumitomo-pharma.com Non-clinical studies have suggested that this compound has the potential for excellent analgesic effects. sumitomo-pharma.com The compound has completed Phase 1 clinical trials. sumitomo-pharma.comhra.nhs.uk
Role in Chronic Pain Pathogenesis
Genetic Mutations in Sodium Channel Subtypes (e.g., SCN9A, SCN10A, SCN11A)
Human genetic studies have provided powerful validation for specific sodium channel subtypes as key players in pain signaling. Mutations in the genes encoding the α-subunits of Nav1.7, Nav1.8, and Nav1.9, which are preferentially expressed in peripheral sensory neurons, have been linked to dramatic and opposing pain phenotypes. physiology.org
SCN9A (Nav1.7): The SCN9A gene encodes the Nav1.7 channel, which has been identified as a critical element in pain perception. pnas.orgnih.gov Loss-of-function mutations in SCN9A lead to a complete inability to feel pain, a rare condition known as channelopathy-associated congenital insensitivity to pain. nih.govmedlineplus.govmedlineplus.gov Individuals with these mutations are otherwise largely normal, suggesting that blocking Nav1.7 could produce analgesia with minimal side effects. pnas.org Conversely, gain-of-function mutations in the same gene cause debilitating inherited pain disorders, such as primary erythromelalgia and paroxysmal extreme pain disorder, characterized by severe spontaneous pain. oup.comnih.govmedlineplus.gov
SCN10A (Nav1.8): The SCN10A gene codes for the Nav1.8 channel. medlineplus.gov Mutations in this gene are responsible for a portion of cases of small fiber neuropathy, a condition marked by severe pain attacks. medlineplus.gov Many of these mutations cause the Nav1.8 channel to open more easily, enhancing the transmission of pain signals. medlineplus.gov Interestingly, variants in SCN10A have also been associated with cardiac conduction abnormalities, including Brugada syndrome, which highlights the complexity of targeting this channel and the potential for off-target effects. researchgate.netjacc.org Some research suggests that genetic variation in the SCN10A region may affect the expression of the primary cardiac sodium channel, SCN5A, rather than Nav1.8 having a direct major role in cardiac conduction. ahajournals.orgjci.org
SCN11A (Nav1.9): The SCN11A gene encodes the Nav1.9 channel, which is found almost exclusively in peripheral nociceptive (pain-sensing) neurons. nih.govnih.gov Similar to SCN9A, mutations in SCN11A can result in opposing pain phenotypes. Gain-of-function mutations that cause small degrees of membrane depolarization lead to hyperexcitability and are associated with familial episodic pain syndromes. nih.govneurology.org In contrast, mutations that result in larger membrane depolarizations can lead to hypoexcitable neurons and a congenital inability to experience pain. nih.govthieme-connect.com
The following table summarizes the impact of genetic mutations in these key sodium channel subtypes.
| Gene | Sodium Channel Subtype | Type of Mutation | Associated Phenotype |
| SCN9A | Nav1.7 | Loss-of-function | Congenital insensitivity to pain. nih.govmedlineplus.gov |
| Gain-of-function | Primary erythromelalgia, Paroxysmal extreme pain disorder. nih.govmedlineplus.gov | ||
| SCN10A | Nav1.8 | Gain-of-function | Small fiber neuropathy, increased pain sensitivity. medlineplus.gov |
| Variants | Associated with cardiac arrhythmias (e.g., Brugada syndrome). researchgate.netjacc.org | ||
| SCN11A | Nav1.9 | Gain-of-function | Familial episodic pain syndromes, nociceptive pain. nih.govneurology.org |
| Loss-of-function | Congenital insensitivity to pain. thieme-connect.commendelian.co |
Strategic Rationale for Voltage-Gated Sodium Channel Modulation in Drug Discovery
The compelling evidence from human genetics, combined with preclinical studies, forms a strong strategic rationale for targeting VGSCs in drug discovery, particularly for chronic pain. nih.govnih.gov The knowledge that specific channel subtypes are integral to the transmission of pain signals provides a clear path for the development of novel analgesics. oup.comresearchgate.net The investigational drug this compound, also known as ANP-230, exemplifies this strategy by targeting the three sodium channel subtypes most strongly implicated in peripheral pain pathways: Nav1.7, Nav1.8, and Nav1.9. springer.commedchemexpress.com
This compound is an orally active inhibitor of these three channels, with reported IC50 values as detailed in the table below. medchemexpress.commedchemexpress.com
| Target | IC50 |
| Nav1.7 | 7.1 µM |
| Nav1.8 | 11.4 µM |
| Nav1.9 | 6.7 µM |
By simultaneously modulating these three key channels, a compound like this compound may offer a more comprehensive approach to pain relief, potentially addressing multiple aspects of nociceptor hyperexcitability that characterize chronic pain states. medchemexpress.comdovepress.com Research indicates that this compound exhibits a unique "tonic block" mechanism of action that is not dependent on the state (resting, open, or inactivated) of the channel. patsnap.com The compound has completed Phase 1 studies and is being investigated for its potential in treating neuropathic pain. sumitomo-pharma.comhra.nhs.uk
Challenges and Opportunities in Selective Targeting
The pursuit of VGSC modulators is not without significant hurdles. The primary challenge lies in achieving subtype selectivity. nih.govresearchgate.net The nine Nav subtypes share a high degree of structural homology, making it difficult to design a molecule that inhibits a specific pain-related channel, like Nav1.7, without affecting other channels, such as Nav1.5 in the heart or various subtypes in the central nervous system (CNS). acs.org Lack of selectivity can lead to dose-limiting side effects, which has been a major obstacle for older, non-selective sodium channel blockers. acs.org
Despite these challenges, the field is rich with opportunities. The preferential expression of Nav1.7, Nav1.8, and Nav1.9 in peripheral sensory neurons provides a therapeutic window to target pain at its source while minimizing CNS or cardiac effects. wjgnet.comoup.comdovepress.com The development of highly selective inhibitors is a major goal for pharmaceutical research. yale.edu The validation of these channels as legitimate pain targets through human genetics has galvanized efforts to discover new chemical entities with improved selectivity profiles. nih.govphysiology.org this compound is described as a selective inhibitor that has shown potential for excellent analgesic effects in non-clinical studies without the side effects associated with older drugs. sumitomo-pharma.com
Historical Context of Sodium Channel Blockers in Pain Management
The use of sodium channel blockers for pain relief has a long history, beginning with the discovery of the local anesthetic properties of cocaine in the 19th century. researchgate.netnih.gov This led to the development of synthetic local anesthetics like procaine (B135) and lidocaine, which act by non-selectively blocking sodium channels and preventing nerve impulse transmission. acs.org
In the mid-20th century, it was observed that certain antiepileptic drugs, which work by modulating neuronal excitability, were also effective in treating specific types of neuropathic pain, such as trigeminal neuralgia. researchgate.netacs.org Drugs like carbamazepine (B1668303) and later lamotrigine, both non-selective sodium channel blockers, became established treatments for various neuropathic pain conditions. acs.org However, their utility is often limited by a narrow therapeutic window and significant side effects, including dizziness and sedation, due to their broad action on sodium channels throughout the body, particularly in the CNS. researchgate.netacs.org This history of non-selective agents has created a clear medical need for newer, subtype-selective sodium channel blockers that can provide effective pain relief with an improved safety and tolerability profile. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[3-cyclobutyl-5-(3,4,5-trifluorophenoxy)imidazo[4,5-b]pyridin-2-yl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O2/c1-10(19(24)29)25-9-16-26-15-5-6-17(27-20(15)28(16)11-3-2-4-11)30-12-7-13(21)18(23)14(22)8-12/h5-8,10-11,25H,2-4,9H2,1H3,(H2,24,29)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXCJIMPEJSJTG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=NC2=C(N1C3CCC3)N=C(C=C2)OC4=CC(=C(C(=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336086 | |
| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233231-30-5 | |
| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233231305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo(4,5-b)pyridin-2-yl)methyl)amino)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(((3-CYCLOBUTYL-5-(3,4,5-TRIFLUOROPHENOXY)-3H-IMIDAZO(4,5-B)PYRIDIN-2-YL)METHYL)AMINO)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSY2D22FBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Dsp 2230: Discovery, Preclinical Characterization, and Research Trajectory
Genesis and Early Development of DSP-2230 (ANP-230)
The story of this compound, a compound later known as ANP-230, begins in the laboratories of a major pharmaceutical company and transitions into a focused biotech venture, supported by key academic collaborations that have been pivotal to its research trajectory.
Origins within Pharmaceutical Research Programs
This compound was originally created and developed by Sumitomo Dainippon Pharma Co., Ltd. as part of its research programs focused on treatments for neuropathic pain. kyoto-unicap.co.jpalphanavi.com The research and development for this compound commenced more than a decade prior to 2019. kyoto-unicap.co.jp Initially, this compound was considered a promising candidate within the company's development pipeline. kyoto-unicap.co.jp The compound was designed as a selective inhibitor of voltage-gated sodium channels, and in early non-clinical studies, it demonstrated potential analgesic effects. kyoto-unicap.co.jp
Transition to Independent Research Endeavors: The AlphaNavi Pharma Carve-Out
Around 2014, a strategic shift occurred at Sumitomo Dainippon Pharma, which decided to concentrate its research efforts on neuropsychiatry, oncology, and regenerative medicine. kyoto-unicap.co.jp Consequently, neuropathic pain, and by extension this compound, became a lower priority. kyoto-unicap.co.jp To ensure the continued development of this promising compound, the company explored various options, ultimately leading to the decision to spin off the asset into a new, independent entity. kyoto-unicap.co.jp
In January 2019, AlphaNavi Pharma Inc. was established as a "carve-out" business venture from Sumitomo Dainippon Pharma. kyoto-unicap.co.jpalphanavi.com This new company was founded by two former employees of Sumitomo Dainippon Pharma with the mission to advance the development of this compound, which was renamed ANP-230. kyoto-unicap.co.jpalphanavi.com AlphaNavi Pharma secured the manufacturing, development, and marketing rights for the compound from its parent company. alphanavi.com The launch of AlphaNavi was supported by a significant Series A financing of over 900 million yen from a consortium of investors, including Kyoto University Innovation Capital (Kyoto iCAP), Shinsei Capital Partners, Ltd., SMBC Venture Capital Co., Ltd., and Nippon Venture Capital Co., Ltd. alphanavi.comglobalventuring.com
Collaborative Academic Engagements in Compound Research
The establishment and research direction of AlphaNavi Pharma have been significantly influenced by collaborations with academic institutions. alphanavi.com The decision to carve-out this compound was bolstered by combining the compound's existing research with findings from Kyoto University and Akita University related to pediatric limb pain attacks. kyoto-unicap.co.jp
Research from these universities identified that a rare disease known as episodic infantile limb pain syndrome is caused by genetic mutations in the SCN11A gene, which encodes the Nav1.9 sodium channel. kyoto-unicap.co.jpglobalventuring.com AlphaNavi Pharma has worked closely with these institutions to investigate ANP-230's potential in treating this condition. alphanavi.com The company announced a formal study with Kyoto University and Akita University, supported by the Japan Agency for Medical Research and Development (AMED) through its Cyclic Innovation for Clinical Empowerment (CiCLE) program. alphanavi.com This collaboration involves Akita University conducting genetic epidemiology studies while Kyoto University performs Nav gene mutation analysis and functional assays to support the clinical development of ANP-230 for this rare pain disorder. alphanavi.com Furthermore, AlphaNavi planned to enter a joint research agreement with an emeritus professor from Kyoto University's Graduate School of Medicine to further clarify the compound's effectiveness. globalventuring.com
Molecular Pharmacology of this compound
This compound (ANP-230) is a small molecule designed to selectively inhibit specific voltage-gated sodium channels that are critical in the transmission of pain signals.
Primary Voltage-Gated Sodium Channel Targets
Voltage-gated sodium channels (Nav) are essential for initiating and propagating electrical signals in excitable cells like neurons. nih.gov Specific subtypes, particularly those expressed in the peripheral nervous system, have been identified as key targets for pain therapeutics. nih.govnih.gov this compound is characterized as a potent inhibitor of the three primary pain-related human subtypes: Nav1.7, Nav1.8, and Nav1.9. nih.govalphanavi.com
The compound demonstrates similar potency against these three channels, which are predominantly expressed in peripheral sensory neurons. nih.govpatsnap.com This multi-target profile is a distinguishing feature of the compound. In contrast, it shows low inhibitory activity against the human cardiac Nav1.5 channel and central nervous system Nav channels, suggesting a degree of peripheral selectivity. nih.govprobechem.com
Table 1: Inhibitory Concentration (IC50) of this compound on Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (μM) |
|---|---|
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Nav1.9 | 6.7 |
Data sourced from studies of sodium currents. probechem.commedchemexpress.com
Inhibition of Nav1.7-Derived Sodium Currents
The mechanism by which this compound inhibits its target channels is unique. Electrophysiological studies have revealed that its inhibition of Nav1.7 is characterized by a "tonic block" mode of action that is state- and use-independent. nih.govpatsnap.comalzdiscovery.org This means the compound does not preferentially bind to a specific channel state (resting, open, or inactivated) and its blocking effect does not increase with repeated channel activation.
Furthermore, research indicates that ANP-230 causes a depolarizing shift in the activation curve and slows down the gating kinetics in cells stably expressing human Nav1.7. nih.govalzdiscovery.org This shift in the voltage-dependence of activation contributes to a reduction in the sodium current and a decrease in the excitability of dorsal root ganglion neurons. nih.govalzdiscovery.org
Inhibition of Nav1.8-Derived Sodium Currents
This compound demonstrates inhibitory activity against Nav1.8-derived sodium currents. medchemexpress.commedchemexpress.commedchemexpress.com Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel primarily expressed in peripheral sensory neurons, and it plays a significant role in the upstroke of the action potential in these neurons. nih.govtandfonline.com The inhibition of Nav1.8 by this compound contributes to its potential to modulate neuronal excitability. probechem.com
Inhibition of Nav1.9-Derived Sodium Currents
The compound also inhibits Nav1.9-derived sodium currents. medchemexpress.commedchemexpress.com Nav1.9 is another TTX-R voltage-gated sodium channel found in small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglia. tandfonline.com This channel is characterized by its persistent current and hyperpolarized activation, suggesting a role in setting the resting membrane potential and modulating subthreshold depolarizations. patsnap.com Inhibition of Nav1.9 by this compound is a key component of its mechanism. medchemexpress.com
Characterization of Inhibitory Potency and Selectivity (IC50 profiling)
The inhibitory potency of this compound has been characterized using IC50 values, which represent the concentration of the drug required to inhibit 50% of the channel's activity. Studies have shown that this compound inhibits Nav1.7, Nav1.8, and Nav1.9-derived sodium currents with IC50 values of 7.1 μM, 11.4 μM, and 6.7 μM, respectively. medchemexpress.commedchemexpress.commedchemexpress.com Another study using a manual patch-clamp technique reported IC50 values of 9.3 μM for Nav1.7 and 5.5 μM for Nav1.8. probechem.com
Notably, this compound exhibits low inhibitory activity against the human cardiac Nav1.5 channel, with a reported IC50 value of 151.2 μM, indicating a degree of selectivity for the peripheral sensory neuron-specific channels over the primary cardiac sodium channel. probechem.com This selectivity is a critical attribute, as inhibition of cardiac sodium channels can lead to adverse cardiovascular effects. kyoto-unicap.co.jp
Table 1: IC50 Values of this compound for various Sodium Channel Subtypes
| Channel Subtype | IC50 Value (μM) | Reference |
|---|---|---|
| Nav1.7 | 7.1 | medchemexpress.commedchemexpress.commedchemexpress.com |
| Nav1.8 | 11.4 | medchemexpress.commedchemexpress.commedchemexpress.com |
| Nav1.9 | 6.7 | medchemexpress.commedchemexpress.commedchemexpress.com |
| Nav1.7 (manual patch-clamp) | 9.3 | probechem.com |
| Nav1.8 (manual patch-clamp) | 5.5 | probechem.com |
Electrophysiological Properties and Gating Modulation
The electrophysiological effects of this compound extend beyond simple pore blockage and involve modulation of the channel's gating properties. alzdiscovery.orgprobechem.com
Research has indicated that this compound causes a depolarizing shift in the voltage-dependence of activation for peripheral Nav channels. alzdiscovery.orgprobechem.com This means that a stronger depolarization is required to open the channel in the presence of the compound, thereby reducing the likelihood of channel opening at normal physiological potentials.
Voltage-Dependent Activation Shift Analysis
Mechanism of Action at the Cellular Level
At the cellular level, the primary mechanism of action for this compound is the inhibition of sodium influx through Nav1.7, Nav1.8, and Nav1.9 channels. medchemexpress.commedchemexpress.com This reduction in sodium ion flow leads to an inhibition of the generation and propagation of neuronal action potentials. medchemexpress.commedchemexpress.com By targeting channels that are key to the excitability of nociceptive (pain-sensing) neurons, this compound can reduce neuronal hyperexcitability. alzdiscovery.orgprobechem.com Preclinical studies have shown that this compound potently reduces neuronal excitability in rat DRG neurons. probechem.com This modulation of neuronal activity forms the basis of its potential analgesic effects. medchemexpress.commedchemexpress.com
Reduction of Sodium Ion Influx
This compound functions by inhibiting specific voltage-gated sodium channels, thereby reducing the influx of sodium ions. medchemexpress.commedchemexpress.com This is a key mechanism in modulating neuronal excitability. The compound demonstrates inhibitory activity against Nav1.7, Nav1.8, and Nav1.9 sodium channels. medchemexpress.com These particular subtypes are predominantly expressed in the peripheral nervous system and are considered crucial in pain signaling pathways. acs.org
The inhibitory concentrations (IC50) of this compound for these channels have been determined, indicating its potency.
| Target Sodium Channel | IC50 (μM) |
| Nav1.9 | 6.7 |
| Nav1.7 | 7.1 |
| Nav1.8 | 11.4 |
| Data sourced from MedChemExpress. medchemexpress.com |
By blocking these channels, this compound effectively decreases the inward flow of sodium ions that is essential for the initiation of action potentials in neurons. medchemexpress.commedchemexpress.com
Attenuation of Neuronal Action Potential Generation and Propagation
The generation and propagation of action potentials are fundamental processes for neuronal communication, including the transmission of pain signals. amrita.edunih.gov These electrical signals are initiated when a neuron's membrane potential depolarizes to a certain threshold, largely driven by the rapid influx of sodium ions through voltage-gated channels. acs.org
This compound's inhibition of Nav1.7, Nav1.8, and Nav1.9 channels directly interferes with this process. medchemexpress.com By reducing the sodium current, the compound makes it more difficult for the neuron to reach the threshold required for firing an action potential. patsnap.com Furthermore, research indicates that this compound can shift the voltage dependence of activation to more depolarized potentials and slow down the channel's gating kinetics, further contributing to the attenuation of action potential generation. alzdiscovery.orgpatsnap.com This ultimately leads to a decrease in the ability of neurons to generate and transmit the signals that are perceived as pain. medchemexpress.commedchemexpress.com
Impact on Dorsal Root Ganglion (DRG) Neuron Hyperexcitability
Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a critical role in transmitting sensory information, including pain, from the periphery to the central nervous system. mdpi.com In pathological pain states like neuropathic pain, these neurons can become hyperexcitable, meaning they have a lower threshold for firing and can generate spontaneous, repetitive action potentials. mdpi.comopenorthopaedicsjournal.com This hyperexcitability is a key contributor to the chronic pain experience. mdpi.com
Studies have shown that this compound can reduce the excitability of rat DRG neurons in a concentration-dependent manner. patsnap.comlarvol.com Research on mouse models of familial episodic pain syndrome, which involves DRG neuron hyperexcitability, has demonstrated that this compound can suppress the repetitive firing of these neurons. larvol.com This effect is believed to be a direct consequence of its ability to block Nav1.7, Nav1.8, and Nav1.9 channels, which are known to be involved in the hyperexcitability of damaged sensory axons. patsnap.commdpi.com By mitigating this hyperexcitability, this compound shows potential in alleviating pain conditions rooted in neuronal hyperactivity. larvol.com
Preclinical Efficacy and Mechanistic Studies of Dsp 2230 in Animal Models
In Vitro and Ex Vivo Pharmacological Assessments
Studies have been conducted to characterize the activity of DSP-2230 at the cellular and tissue levels, providing insights into its interaction with voltage-gated sodium channels and its effects on neuronal excitability.
Cultured Neuronal System Analysis
In vitro studies using cultured neuronal systems have been instrumental in understanding the direct effects of this compound on voltage-gated sodium channels. This compound has been shown to inhibit human Nav1.7, Nav1.8, and Nav1.9 derived sodium currents medchemexpress.com. The compound inhibits these channels with IC50 values of 7.1 μM for Nav1.7, 11.4 μM for Nav1.8, and 6.7 μM for Nav1.9 medchemexpress.com. This indicates a relatively similar potency across these three pain-related subtypes patsnap.com. Studies using voltage clamp experiments have suggested that this compound exhibits a "tonic block" mode of action patsnap.com. Furthermore, this compound has been shown to reduce the excitability of rat dorsal root ganglion (DRG) neurons in a concentration-dependent manner patsnap.comlarvol.com. DRG neurons are crucial sensory neurons involved in transmitting pain signals patsnap.comlarvol.com.
Tissue-Level Electrophysiological Studies
Electrophysiological studies at the tissue level, potentially involving preparations like dorsal root ganglia or peripheral nerve tissues, provide further evidence of this compound's effects on nerve activity. While specific detailed protocols for this compound tissue electrophysiology were not extensively detailed in the search results, the reduction of excitability in rat dorsal root ganglion neurons, as mentioned in in vitro contexts, implies effects observable through electrophysiological techniques applied to neuronal tissues patsnap.comlarvol.com. Such studies typically involve measuring electrical signals from neurons or nerve fibers to assess changes in action potential generation and propagation upon exposure to the compound ucl.ac.uknih.govresearchgate.net.
Biochemical and Biophysical Characterization in Model Systems
Biochemical and biophysical studies aim to elucidate the precise mechanisms by which this compound interacts with sodium channels. This includes characterizing its binding properties and the resulting conformational changes or gating alterations in the channel protein. While detailed biochemical binding assays for this compound were not prominently featured, its classification as a voltage-gated sodium channel inhibitor implies studies to determine its affinity and interaction with the channel pore or voltage-sensing domains medchemexpress.com. Biophysical characterization, such as the voltage clamp experiments revealing a "tonic block" mechanism and effects on activation curves and gating kinetics, provides insight into how this compound modulates channel function patsnap.com.
In Vivo Evaluation in Experimental Animal Models of Pain
The efficacy of this compound has been evaluated in various experimental animal models designed to mimic different types of pain, particularly neuropathic pain. These models are crucial for assessing the compound's potential analgesic effects in a complex biological system. Commonly used neuropathic pain models include those induced by nerve injury, such as spinal nerve ligation (SNL), chronic constriction injury (CCI), and spared nerve injury (SNI), as well as chemotherapy-induced peripheral neuropathy models mdpi.com.
Assessment in Models of Neuropathic Pain
This compound has been investigated in animal models of neuropathic pain to determine its ability to alleviate pain-related behaviors. In non-clinical trials with neuropathic pain, this compound has shown potential for analgesic effects sumitomo-pharma.com. Studies in R222S mutant mice, a model for episodic pain syndrome carrying a Nav1.9 mutation, demonstrated that this compound reduced pain sensitivity, particularly to heat and mechanical stimuli patsnap.com. This effect was associated with the suppression of repetitive firing in dorsal root ganglion neurons of these mutant mice patsnap.comlarvol.com.
Thermal hyperalgesia, an increased sensitivity to heat stimuli, is a common symptom in neuropathic pain conditions and is frequently assessed in animal models using tests like the hot plate or Hargreaves test porsolt.comnih.govnih.gov. This compound has been shown to reduce thermal hyperalgesia in animal models medchemexpress.com. Specifically, in R222S mutant mice, this compound treatment reduced thermal hyperalgesia medchemexpress.com. It also inhibited thermal hyperalgesia in wildtype mice medchemexpress.com. These findings suggest that this compound can attenuate heightened sensitivity to heat in both genetic and potentially other models of pain.
| Animal Model | Assessment | This compound Effect | Citation |
| R222S mutant mouse | Thermal Hyperalgesia (Hot plate test) | Reduced (increased latency time) | medchemexpress.com |
| Wildtype mouse | Thermal Hyperalgesia | Inhibited | medchemexpress.com |
| R222S mutant mouse | Mechanical Hyperalgesia | Reduced | medchemexpress.com |
| R222S mutant mouse | Nociceptive behaviors (Cold plate test) | Reduced | medchemexpress.com |
| Rat dorsal root ganglion neurons | Excitability (in vitro/ex vivo context) | Reduced in a concentration-dependent manner | patsnap.comlarvol.com |
Reduction of Mechanical Hyperalgesia
Studies in animal models have investigated the effect of this compound on mechanical hyperalgesia, a condition characterized by an increased sensitivity to mechanical stimuli. Mechanical allodynia, a form of mechanical hypersensitivity where normally innocuous mechanical stimuli evoke pain, is a significant feature of neuropathic pain. nih.gov Preclinical data indicates that this compound is effective in reducing mechanical hyperalgesia in specific pain models, including genetically modified mice. medchemexpress.commedchemexpress.com Furthermore, this compound has demonstrated antiallodynic effects in animal models designed to mimic aspects of neuropathic pain. ucl.ac.uksumitomo-pharma.com
Efficacy in Genetic Animal Models of Specific Pain Syndromes
The role of voltage-gated sodium channels, particularly Nav1.9, in inherited pain disorders has led to the development of genetic animal models to study potential therapeutics like this compound.
Nav1.9 Mutation-Carrying Models (e.g., R222S mutant mice)
Gain-of-function mutations in the SCN11A gene, which encodes the Nav1.9 channel, have been linked to familial episodic pain syndrome (FEPS) in humans. patsnap.comsumitomo-pharma.com The R222S mutation in Nav1.9 is one such mutation associated with painful symptoms and results in hyperexcitability of dorsal root ganglion (DRG) neurons in corresponding mouse models. patsnap.comsumitomo-pharma.com Studies using Nav1.9 p.R222S mutant model mice have shown that this compound (ANP-230) reduces pain sensitivity in these animals. patsnap.com This reduction in pain response was observed particularly in relation to heat and mechanical stimuli and occurred in a manner dependent on the concentration and time of administration. patsnap.com Mechanistically, this compound was found to suppress the repetitive firing of DRG neurons isolated from these mutant mice. larvol.compatsnap.com
Analgesic Effects on Episodic Pain Syndrome Models
Consistent with its effects in Nav1.9 mutation-carrying models, this compound (ANP-230) has demonstrated analgesic effects in mouse models representative of episodic pain syndrome. larvol.com The observed pain relief in these models is likely attributable to the compound's ability to reduce the hyperexcitability of DRG neurons, which is a hallmark of these genetic pain syndromes. larvol.compatsnap.com
Pharmacodynamic Assessment Using Experimental Nociceptive Paradigms
Experimental nociceptive paradigms are utilized in preclinical studies to assess the effects of compounds on responses to specific types of painful stimuli.
Thermal Nociception Models
Thermal nociception models, such as the hot plate test and cold plate test, are used to evaluate sensitivity to heat and cold stimuli, respectively, and to assess thermal hyperalgesia. nih.gov In preclinical evaluations, this compound has been shown to increase the latency time in the hot plate test in R222S mutant mice, indicating a reduced sensitivity to noxious heat. medchemexpress.commedchemexpress.com The compound also inhibited thermal hyperalgesia in wildtype mice. medchemexpress.commedchemexpress.com Furthermore, this compound reduced nociceptive behaviors in the cold plate test. medchemexpress.commedchemexpress.com In Nav1.9 p.R222S mutant mice, ANP-230 specifically reduced the pain response elicited by heat stimuli. patsnap.com
Mechanical Nociception Models
Mechanical nociception models are employed to assess responses to mechanical stimuli and to identify mechanical hyperalgesia or allodynia. The von Frey filament test is a common method for this assessment. nih.gov As noted previously, this compound has been shown to reduce mechanical hyperalgesia in R222S mutant mice. medchemexpress.commedchemexpress.com Studies in Nav1.9 p.R222S mutant mice also reported that ANP-230 reduced the pain response specifically to mechanical stimuli. patsnap.com
Summary of Preclinical Efficacy in Animal Models
| Animal Model / Paradigm | Observed Effect of this compound (ANP-230) |
| Mechanical Hyperalgesia Models | Reduction of mechanical hyperalgesia; Antiallodynic effects. medchemexpress.commedchemexpress.comucl.ac.uksumitomo-pharma.com |
| Nav1.9 R222S Mutant Mice | Reduced pain sensitivity (heat and mechanical); Suppressed DRG firing. larvol.compatsnap.com |
| Episodic Pain Syndrome Models | Analgesic effects due to reduced DRG hyperexcitability. larvol.com |
| Thermal Nociception Models (Hot Plate) | Increased latency time; Inhibition of thermal hyperalgesia. medchemexpress.commedchemexpress.com |
| Thermal Nociception Models (Cold Plate) | Reduced nociceptive behaviors. medchemexpress.commedchemexpress.com |
| Mechanical Nociception Models | Reduced pain response to mechanical stimuli. patsnap.com |
Induced Nociceptive States (e.g., inflammatory mediators)
This compound is characterized as an orally active inhibitor of voltage-gated sodium channels, specifically targeting Nav1.7, Nav1.8, and Nav1.9. medchemexpress.comlarvol.comspringer.comtandfonline.com These sodium channels play a critical role in the generation and propagation of action potentials in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals. larvol.comtandfonline.comscispace.comhra.nhs.uk
Inflammatory mediators, such as prostaglandins (B1171923) and bradykinin, are known to contribute to pain by sensitizing nociceptors. hra.nhs.uk This sensitization can involve the modulation of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9, leading to lowered activation thresholds and increased neuronal excitability. hra.nhs.uk Given its mechanism of action as a blocker of these channels, this compound's target is relevant to the pathways involved in inflammatory pain.
Preclinical studies utilizing in vivo animal models of inflammatory and neuropathic pain have generally supported the hypothesis that selective blockade of Nav1.7 can produce analgesic effects. tandfonline.commdpi.com While this compound has been mentioned in the context of Nav1.7 inhibitors that have advanced to Phase 1 clinical trials larvol.commdpi.com, detailed preclinical efficacy data specifically for this compound in widely used inflammatory pain models such as carrageenan-induced thermal hyperalgesia or complete Freund's adjuvant (CFA)-induced pain in animals were not extensively reported in the publicly available search results.
Some research on this compound (also referred to as ANP-230) has explored its effects in mouse models, including R222S mutant mice which serve as a model for episodic pain syndrome linked to a Nav1.9 mutation. In these studies, this compound was reported to reduce thermal and mechanical hyperalgesia. medchemexpress.com Additionally, it was noted to inhibit thermal hyperalgesia in wildtype mice and reduce nociceptive behaviors in a cold plate test. medchemexpress.com These findings suggest potential analgesic effects in models that can involve elements of induced nociception, although the direct link to specific inflammatory mediators like carrageenan or CFA with detailed comparative data was not available in the provided information.
Based on the available search results, detailed data tables illustrating the preclinical efficacy of this compound specifically in animal models of induced nociceptive states mediated by inflammatory agents (e.g., carrageenan, CFA) could not be compiled.
Structure Activity Relationship Sar Studies and Drug Design Principles for Dsp 2230
Structural Class and Core Chemical Scaffold
DSP-2230 is classified as a small molecule. ebi.ac.uk Its chemical structure includes a core imidazo[4,5-b]pyridine scaffold. biosynth.commedkoo.com Attached to this core are a cyclobutyl group, a trifluorophenoxy group, and a propanamide moiety linked via a methylamino bridge. biosynth.commedkoo.com The specific stereochemistry at the carbon bearing the methyl and amide groups in the propanamide part is (R). medkoo.com
The molecular formula of this compound is C₂₀H₂₀F₃N₅O₂, and it has a molecular weight of approximately 419.4 g/mol . biosynth.commedkoo.comwikipedia.org
Identification of Key Structural Determinants for Sodium Channel Modulation
The interaction of this compound with voltage-gated sodium channels, particularly Nav1.7, Nav1.8, and Nav1.9, is determined by specific features of its chemical structure. medchemexpress.comprobechem.compatsnap.commedchemexpress.cn
Pharmacophore Elucidation
While a detailed, explicit pharmacophore model for this compound based on published data is not extensively available in the search results, its activity as a sodium channel blocker suggests that certain structural features are essential for binding to the channel pore or voltage-sensing domains. researchgate.netnih.gov General principles for sodium channel blockers often involve a basic or positively charged center capable of interacting with residues in the channel pore, and hydrophobic or aromatic regions that interact with lipophilic areas of the channel or surrounding membrane. acs.orgresearchgate.net this compound contains a basic nitrogen within the imidazo[4,5-b]pyridine core (pKa ~6.94) ebi.ac.uk and significant hydrophobic character contributed by the cyclobutyl and trifluorophenoxy groups.
Functional Group Contributions to Potency and Selectivity
The specific functional groups in this compound contribute to its potency and selectivity profile for Nav1.7, Nav1.8, and Nav1.9 channels. probechem.com
The trifluorophenoxy group likely contributes to hydrophobic interactions with the channel protein. The fluorine atoms can also influence the electronic distribution and lipophilicity of this moiety.
The imidazo[4,5-b]pyridine core, containing basic nitrogen atoms, is crucial for interacting with charged or polar residues within the sodium channel binding site. The pKa of 6.94 suggests it can be partially protonated at physiological pH, which is often important for interacting with the inner pore of sodium channels in their open or inactivated states. ebi.ac.uk
The propanamide group introduces hydrogen bonding capabilities.
The cyclobutyl group adds rigidity and contributes to hydrophobic interactions, potentially influencing the molecule's orientation and fit within the binding site.
The stereochemistry at the chiral center in the propanamide part is also a critical determinant of activity and selectivity, as demonstrated by the specific (R) configuration of this compound. medkoo.com
This compound has shown comparable potency against Nav1.7, Nav1.8, and Nav1.9, with IC₅₀ values in the low micromolar range (7.1 μM for Nav1.7, 11.4 μM for Nav1.8, and 6.7 μM for Nav1.9 based on sodium currents). medchemexpress.comprobechem.commedchemexpress.cn It exhibits lower inhibitory activity against the human cardiac Nav1.5 channel and rat central Nav channels, indicating a degree of selectivity for peripheral pain-related sodium channels. probechem.com This selectivity profile is a key aspect of its design principle to minimize off-target effects.
Here is a table summarizing the reported IC₅₀ values for this compound against different sodium channel subtypes:
| Sodium Channel Subtype | IC₅₀ (μM) | Reference |
| Nav1.7 | 7.1 | medchemexpress.comprobechem.commedchemexpress.cn |
| Nav1.8 | 11.4 | medchemexpress.comprobechem.commedchemexpress.cn |
| Nav1.9 | 6.7 | medchemexpress.comprobechem.commedchemexpress.cn |
| Nav1.5 (human cardiac) | 151.2 | probechem.com |
| Rat central Nav channels | Low inhibitory activity | probechem.com |
Strategies for Optimizing Bioactivity
The development of this compound and related compounds likely involved strategies to optimize their bioactivity, including potency, selectivity, and target engagement.
Chemical Modifications and Analog Synthesis
Medicinal chemistry efforts would typically involve the synthesis of analogs of this compound with modifications to the core scaffold and attached functional groups. These modifications could explore variations in:
The structure and substitution pattern of the trifluorophenoxy group to optimize hydrophobic and electronic interactions.
The nature and position of substituents on the imidazo[4,5-b]pyridine core.
The linker between the core and the propanamide moiety.
The propanamide group itself, including modifications to the amide or the chiral center.
The cyclobutyl ring, such as varying the ring size or adding substituents.
These modifications are guided by SAR data to understand how changes in structure impact activity against the target sodium channels and off-target channels, as well as other pharmacological properties. While specific details of analog synthesis for this compound are not widely available in the provided search results, the general approach in developing sodium channel blockers involves iterative cycles of design, synthesis, and biological evaluation. researchgate.netmdpi.com
Approaches to Enhance Target Engagement
Enhancing target engagement for this compound involves ensuring the molecule effectively reaches and interacts with its intended sodium channel targets in peripheral sensory neurons. Strategies could include:
Optimizing physicochemical properties such as solubility, permeability, and metabolic stability to improve absorption, distribution, and reduce clearance. researchgate.netmdpi.com
Designing the molecule to favor interaction with specific states of the sodium channel (e.g., open or inactivated states) that are more prevalent during heightened neuronal activity associated with pain. This compound has been reported to exhibit a "tonic block" mode of action without strong state- or use-dependency in some contexts, although it causes a depolarizing shift of the activation curve for peripheral Nav channels and decelerates Nav1.7 gating kinetics. probechem.compatsnap.com
Considering the potential for interaction with plasma proteins, which can limit the free concentration of the drug available to interact with its target. High plasma protein binding has been a challenge for some Nav1.7 inhibitors in clinical development. researchgate.netmdpi.com
Exploring different routes of administration, although this compound is described as orally active. medchemexpress.commedchemexpress.cn
The development of this compound has also reportedly utilized AI in its design process, which can aid in analyzing biological data, identifying potential compounds, predicting drug-target interactions, and optimizing molecular structures for desired properties. nih.govtijer.org
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling play increasingly vital roles in modern drug discovery, complementing experimental approaches to understand drug-target interactions, predict activity, and guide the design of novel compounds nih.govnih.govtijer.org. These methods are particularly valuable for complex targets like ion channels, which undergo conformational changes.
Ligand-Protein Docking Simulations with Sodium Channel Isoforms
Ligand-protein docking simulations predict the preferred binding orientation and affinity of a small molecule (ligand) within the binding site of a target protein nih.govtijer.org. For Naᵥ channel blockers, docking simulations can help elucidate how compounds like this compound interact with specific binding sites on different Naᵥ channel isoforms. This can provide insights into the molecular basis for observed selectivity.
Molecular Dynamics Simulations of this compound Binding
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time nih.govnih.govmdpi.com. Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, allowing for a more realistic representation of the binding process and the stability of the resulting complex nih.gov.
MD simulations can be used to study the conformational changes in Naᵥ channels upon ligand binding, the dynamics of the ligand within the binding site, and the strength and duration of specific interactions nih.gov. This can be particularly important for understanding state-dependent binding, where a ligand may preferentially bind to a specific functional state of the channel (e.g., resting, open, or inactivated) nih.gov. While the search results noted limitations in obtaining high-resolution structural data for this compound in complex with Naᵥ channels, suggesting potential state-dependent binding, specific MD simulation data for this compound were not found nih.gov. However, MD simulations are a recognized tool for studying protein-ligand complexes and dynamic conformational changes in drug discovery nih.govnih.govmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural and physicochemical properties of a set of compounds with their biological activity nih.govtijer.org. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of libraries of compounds with desired properties nih.govtijer.org.
Q & A
Q. What is the molecular mechanism of DSP-2230 in neuropathic pain models, and how does it differ from existing sodium channel blockers?
this compound selectively inhibits voltage-gated sodium channels Nav1.7 and Nav1.8, which are implicated in neuropathic pain signaling. Unlike non-selective sodium channel blockers (e.g., carbamazepine), this compound demonstrates higher potency for Nav1.7/Nav1.8 while minimizing off-target effects on other subtypes (e.g., Nav1.5), reducing risks of cardiovascular (CV) or central nervous system (CNS) side effects observed in preclinical models . This specificity is critical for designing experiments to isolate channel-specific contributions to pain pathways.
Q. What are the recommended storage and reconstitution protocols for this compound in in vitro studies?
For short-term use (days to weeks), store this compound at 0–4°C; for long-term storage (months), use -20°C. It is soluble in DMSO (125 mg/mL at 298.04 mM). To prepare a 50 mM solution, dissolve 1 mg in 0.048 mL DMSO. Standard solutions are stable for 6 months at -80°C or 1 month at 20°C. Always centrifuge solubilized compounds to avoid particulate interference in assays .
Q. How can researchers validate Nav1.7/Nav1.8 inhibition in cellular assays using this compound?
Use patch-clamp electrophysiology to measure current inhibition in transfected HEK293 cells expressing human Nav1.7/Nav1.7. Include negative controls (e.g., Nav1.5-expressing cells) to confirm selectivity. Dose-response curves (0.1–10 μM) should be analyzed using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing this compound's efficacy in in vivo neuropathic pain models while avoiding CNS side effects?
Utilize validated rodent models (e.g., chronic constriction injury or spinal nerve ligation) with behavioral endpoints (mechanical allodynia, thermal hyperalgesia). Administer this compound intravenously or orally at doses ≤10 mg/kg, based on preclinical pharmacokinetics. Monitor CNS effects via locomotor activity (open-field test) and cardiovascular parameters (telemetry). Non-clinical data suggest a lack of CNS/CV side effects at therapeutic doses, but include positive controls (e.g., lidocaine) to benchmark safety .
Q. How should researchers address discrepancies in reported clinical trial phases for this compound (Phase I vs. Phase II)?
Discrepancies may arise from regional variations in trial progression or pipeline updates. As of 2025, primary sources indicate Phase I completion in the U.S., U.K., and Japan , while some databases cite Phase II based on early efficacy signals . Cross-verify status via clinical trial registries (e.g., ClinicalTrials.gov ) or direct collaboration with AlphaNavi Pharma, the developer .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Use mixed-effects models to account for inter-subject variability in longitudinal pain behavior data. For in vitro assays, apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance. Pre-specify primary endpoints to reduce Type I errors .
Q. How can researchers resolve contradictions in this compound's efficacy across different animal models?
Variability may stem from model-specific pain etiologies (e.g., inflammatory vs. neuropathic). Conduct meta-analyses of published datasets, stratifying by model type and dosing regimen. Use in silico tools (e.g., molecular dynamics simulations) to explore binding kinetics under varying pH or ion concentrations, which may affect channel inhibition .
Methodological and Collaborative Questions
Q. What strategies enhance reproducibility in this compound sodium channel inhibition assays?
Standardize cell lines (e.g., use only passages 5–20), buffer compositions, and temperature (22–25°C). Include reference compounds (e.g., PF-05089771 for Nav1.7) as internal controls. Publish raw electrophysiology traces and analysis code in open repositories to enable replication .
Q. How can industry-academia collaborations accelerate this compound's development while maintaining scientific rigor?
Leverage AlphaNavi Pharma’s open-innovation framework by integrating academic expertise in pain biology with industrial-scale compound optimization. Establish joint steering committees to align research priorities, data-sharing protocols, and IP agreements. Use adaptive trial designs (e.g., Bayesian methods) in collaborative clinical studies to efficiently assess efficacy and safety .
Q. What methodologies mitigate bias in translational studies evaluating this compound?
Implement blinded randomization and automated data collection in animal studies. For clinical trials, use centralized adjudication committees for endpoint assessment. Pre-register study protocols on platforms like Open Science Framework to reduce publication bias. Transparently report attrition rates and protocol deviations .
Data Contradiction and Limitations
- Key Limitation : this compound’s solubility in aqueous buffers is poor, necessitating DMSO-based formulations that may limit in vivo applicability. Consider nanoformulation strategies to improve bioavailability .
- Contradiction Alert : While this compound shows antiallodynic effects in rodent models , its translational potential remains unproven. Address this by correlating in vitro target engagement (e.g., Nav1.7 occupancy via PET imaging) with clinical pain scores in early-phase trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
